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molecular formula C13H8ClN3OS B8575085 Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Benzamide,n-(6-chlorothiazolo[4,5-b]pyridin-2-yl)-

Cat. No. B8575085
M. Wt: 289.74 g/mol
InChI Key: ANRZZFKSOPCWQX-UHFFFAOYSA-N
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Patent
US08309577B2

Procedure details

To N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide (5.2 g, 16 mmol) in NMP (40 mL) was added sodium methoxide (1.73 g, 32.0 mmol). The mixture was heated in a 120° C. oil bath for 4 h, cooled to ambient temperature and poured into water. The solids were collected by filtration and purified on by silica gel chromatography (0-5% (9:1 MeOH:NH4OH)/chloroform) to give N-(6-chlorothiazolo[4,5-b]pyridin-2-yl)benzamide (364 mg, 1.256 mmol, 7.85% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.16 (br. s., 1H) 8.48-8.58 (m, 2H) 8.13-8.23 (m, 2H) 7.61-7.69 (m, 1H) 7.56 (t, J=7.53 Hz, 2H). MS (LC/MS) R.T.=2.8; [M+H]+=290.1.
Name
N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
1.73 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([NH:9][C:10]([NH:12][C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[S:11])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.C[O-].[Na+].O>CN1C(=O)CCC1>[Cl:8][C:6]1[CH:7]=[C:2]2[S:11][C:10]([NH:12][C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[N:9][C:3]2=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
N-(3,5-dichloropyridin-2-ylcarbamothioyl)benzamide
Quantity
5.2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)Cl)NC(=S)NC(C1=CC=CC=C1)=O
Name
sodium methoxide
Quantity
1.73 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
purified on by silica gel chromatography (0-5% (9:1 MeOH:NH4OH)/chloroform)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(S2)NC(C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.256 mmol
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 7.85%
YIELD: CALCULATEDPERCENTYIELD 7.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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